molecular formula C6H7N3O3 B12272357 (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

Cat. No.: B12272357
M. Wt: 169.14 g/mol
InChI Key: XYXYALXHEHBWMU-VKHMYHEASA-N
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Description

(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-c][1,2,4]triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization and oxidation steps.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases or conditions that involve specific molecular targets.

Industry: In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers or other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects. The specific pathways involved depend on the context in which the compound is used, such as in biological or medicinal applications.

Comparison with Similar Compounds

Uniqueness: (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

(5S)-3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11)/t3-/m0/s1

InChI Key

XYXYALXHEHBWMU-VKHMYHEASA-N

Isomeric SMILES

C1CC2=NNC(=O)N2[C@@H]1C(=O)O

Canonical SMILES

C1CC2=NNC(=O)N2C1C(=O)O

Origin of Product

United States

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